2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.22 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of pentafluorophenol with 3-(trifluoromethyl)benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Coupling Reactions: It can be used as an acylating agent and a coupling agent for peptide-type coupling reactions.
Esterification: The compound can be used in esterification reactions to form esters with carboxylic acids.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:
Proteomics Research: It is used in the study of proteins and their functions.
Chemical Synthesis: The compound is employed in the synthesis of various organic molecules, including fluorinated compounds.
Material Science: It is used in the development of new materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the compound, making it highly reactive towards nucleophiles . This reactivity is utilized in various synthetic applications, including coupling and substitution reactions.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate can be compared with similar compounds such as:
2,3,4,5,6-Pentafluorophenyl 2-(trifluoromethyl)benzenesulfonate: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound has fewer fluorine atoms and different reactivity.
The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and pentafluorophenyl groups is known to enhance the pharmacological properties of compounds, making them more effective in targeting various biological pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H6F8O2S
- Molecular Weight : 396.24 g/mol
This compound features a sulfonate group attached to a benzene ring that is further substituted with both pentafluoro and trifluoromethyl groups. These modifications are expected to influence its solubility, stability, and interaction with biological targets.
The biological activity of fluorinated compounds often involves modulation of enzyme activity and interaction with cellular receptors. The electron-withdrawing nature of the fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy in therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of trifluoromethylated compounds were tested against various cancer cell lines by the National Cancer Institute (NCI). The results indicated selective growth inhibition in several types of cancer cells, including leukemia and lung cancer cells .
Cell Line | Inhibition (%) | Compound Tested |
---|---|---|
RPMI-8226 (Leukemia) | >20% | This compound |
A549 (Lung Cancer) | >10% | Similar trifluoromethylated compounds |
A498 (Renal Cancer) | >15% | Similar trifluoromethylated compounds |
Other Biological Activities
In addition to anticancer effects, fluorinated compounds have been reported to exhibit various pharmacological effects including:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can disrupt microbial membranes or inhibit essential enzymes.
- Neuroprotective Effects : Certain derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Fluorinated sulfonates may play a role in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Trifluoromethylated Succinimides : A study evaluated the anticancer activity of trifluoromethylated succinimides against multiple cancer cell lines. These compounds showed promising results in inhibiting cell proliferation at concentrations as low as 10−5M .
- Fluorinated Antidepressants : The incorporation of trifluoromethyl groups in antidepressants has been linked to improved efficacy and reduced side effects. This suggests that similar modifications in other classes of drugs could yield beneficial results.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(trifluoromethyl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-3-1-2-5(4-6)13(19,20)21/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKINIZGPNNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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